

3-Chloro-N-methylpyrazin-2-amine IUPAC name

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Compound of Interest

Compound Name: 3-Chloro-N-methylpyrazin-2-amine

CAS No.: 53265-29-5

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An In-depth Technical Guide to **3-Chloro-N-methylpyrazin-2-amine**: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

3-Chloro-N-methylpyrazin-2-amine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted pyrazine, it belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of its chloro, amino, and methyl groups provides a versatile scaffold for chemical modification, making it a valuable building block in the synthesis of complex molecular architectures and for structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic insights, spectroscopic characterization, chemical reactivity, and applications in modern drug discovery.

Nomenclature and Physicochemical Properties

The formal nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC). The name, **3-Chloro-N-methylpyrazin-2-amine**, accurately

describes the molecular structure: a pyrazine ring with a chlorine atom at position 3 and a methylamino (-NHCH₃) group at position 2.

Chemical Identifiers and Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis and Mechanistic Insights

The most direct and common synthesis of **3-Chloro-N-methylpyrazin-2-amine** involves the regioselective nucleophilic aromatic substitution (S_NAr) of a dichloropyrazine precursor. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of a chloride ion by an amine.^{[6][7]}

Causality in Experimental Design

The chosen protocol leverages 2,3-dichloropyrazine as the starting material. The two chlorine atoms have different reactivities due to the electronic influence of the ring nitrogens. Nucleophilic attack is sterically and electronically favored at the C2 position by primary or secondary amines.

- Choice of Nucleophile: Aqueous methylamine is a readily available and effective nucleophile for this transformation.

- **Solvent System:** A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal as it can dissolve the reactants while not interfering with the nucleophilic attack.^[5]
- **Base Selection:** A non-nucleophilic organic base, such as triethylamine (TEA), is added to neutralize the HCl generated during the reaction. This prevents the protonation of the methylamine nucleophile, which would render it unreactive.
- **Temperature Control:** The reaction is typically heated to reflux to overcome the activation energy barrier, ensuring a reasonable reaction rate.^[5]

Detailed Experimental Protocol: Synthesis via S_NAr

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

- 2,3-Dichloropyrazine
- Methylamine (40% solution in H₂O)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (1.0 eq). Dissolve it in anhydrous THF (10 volumes).

- **Reagent Addition:** Add triethylamine (1.5 eq) to the solution. Slowly, add the aqueous methylamine solution (1.2 eq) dropwise at room temperature while stirring.
- **Reaction Execution:** Heat the mixture to reflux (approximately 66-70°C) and maintain this temperature for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
- **Extraction:** To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure **3-Chloro-N-methylpyrazin-2-amine**.

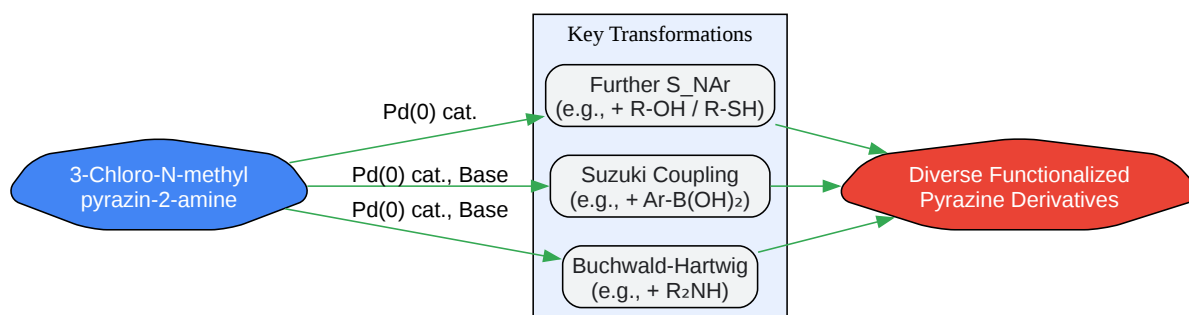
Synthesis Workflow Diagram



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Caption: Key reactions of **3-Chloro-N-methylpyrazin-2-amine**.

Applications in Research and Drug Development

Substituted pyrazines are prevalent in pharmaceuticals and natural products. [8]**3-Chloro-N-methylpyrazin-2-amine** serves as a critical intermediate for creating novel compounds with therapeutic potential.

- **Kinase Inhibitors:** The pyrazine scaffold is a common feature in kinase inhibitors, where the ring nitrogens can act as hydrogen bond acceptors, interacting with the hinge region of the kinase enzyme. [4][7] This molecule provides a starting point for building potent and selective inhibitors for oncology research.
- **Antiviral and Antibacterial Agents:** The functional handles on this compound allow for the systematic modification of its structure to optimize binding to viral or bacterial protein targets. [4]* **SAR Studies:** Its well-defined structure and reactive chlorine atom make it an ideal tool for medicinal chemists performing structure-activity relationship studies. By systematically replacing the chlorine with different functional groups, researchers can probe the molecular interactions required for biological activity and optimize lead compounds. [4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

- **Hazard Identification:** Based on similar chloro-amino-heterocycles, this compound may cause skin and serious eye irritation. It may also be harmful if swallowed and cause respiratory irritation. [9][10]* **Handling:** Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials. [4]

Conclusion

3-Chloro-N-methylpyrazin-2-amine is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and versatile chemical nature make it an indispensable tool for developing novel therapeutic agents. The protocols and data presented in this guide offer a robust framework for its effective utilization in a research setting, enabling the exploration of new chemical space and the advancement of pharmaceutical science.

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